
4-(4-Tert-butylphenoxy)aniline
Overview
Description
“4-(4-Tert-butylphenoxy)aniline” is an organic compound with the molecular formula C16H19NO . It is used in various scientific research and has a molecular weight of 241.33 .
Synthesis Analysis
The synthesis of “4-(4-Tert-butylphenoxy)aniline” involves various experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis
The molecular structure of “4-(4-Tert-butylphenoxy)aniline” consists of a benzene ring attached to an amine group . The molecular weight of this compound is 149.23 .Chemical Reactions Analysis
The chemical reactions involved in the formation of anilines, including “4-(4-Tert-butylphenoxy)aniline”, often involve the replacement of a carbon-hydrogen (C–H) bond with a carbon–nitrogen (C–N) bond without disrupting the aromatic system . This method for making anilines is known as the nitration–reduction pathway .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Tert-butylphenoxy)aniline, focusing on six unique fields:
Pharmaceutical Development
4-(4-Tert-butylphenoxy)aniline is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a scaffold for designing dual-target ligands, which can act as both histamine H3 receptor antagonists and monoamine oxidase B inhibitors. These dual-target ligands are promising for the treatment of neurodegenerative diseases like Parkinson’s disease, as they help regulate dopamine levels .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It is used to produce complex molecules such as 4-tert-Butyl-4’,4’'-dinitrotriphenylamine and other triphenylamine-containing diamine monomers. These products are essential in the development of advanced materials and polymers .
Material Science
In material science, 4-(4-Tert-butylphenoxy)aniline is employed in the creation of new polymers and resins. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .
Chemical Research
Researchers use 4-(4-Tert-butylphenoxy)aniline as a reagent in various chemical reactions. Its reactivity with formic acid to produce formic acid-(4-tert-butyl-anilide) is one example. This reaction is significant in studying reaction mechanisms and developing new synthetic pathways .
Biological Studies
In biological research, this compound is investigated for its potential effects on cellular processes. Studies have shown that derivatives of 4-(4-Tert-butylphenoxy)aniline can influence enzyme activity and receptor binding, providing insights into cellular signaling pathways and potential therapeutic targets .
Environmental Chemistry
4-(4-Tert-butylphenoxy)aniline is also explored in environmental chemistry for its potential impact on ecosystems. Researchers study its degradation pathways and interactions with environmental pollutants to understand its behavior and effects in natural settings .
Safety and Hazards
Handling “4-(4-Tert-butylphenoxy)aniline” requires suitable protective clothing and avoiding contact with skin and eyes . It should be used only in a well-ventilated place and avoid formation of dust and aerosols . It’s also important to note that it should be used only for research and development by a technically qualified individual .
Future Directions
“4-(4-Tert-butylphenoxy)aniline” has potential applications in the treatment of Parkinson’s disease (PD). A combination of monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism could have positive effects on dopamine regulation . Thus, a series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for PD .
properties
IUPAC Name |
4-(4-tert-butylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZTGQNSUZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275789 | |
| Record name | 4-(4-tert-butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)aniline | |
CAS RN |
145157-87-5 | |
| Record name | 4-(4-tert-butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




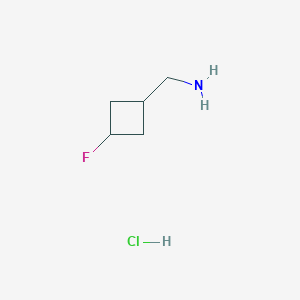

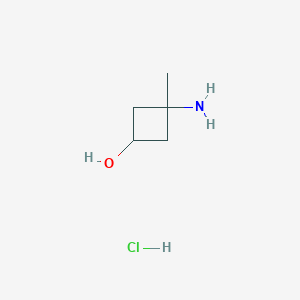
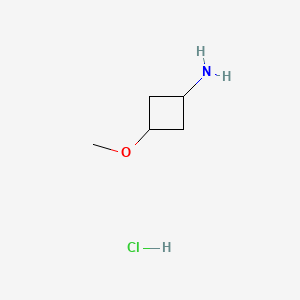

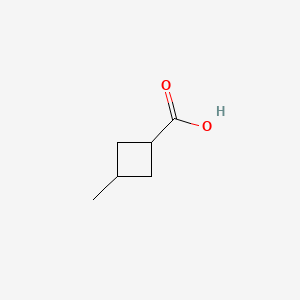

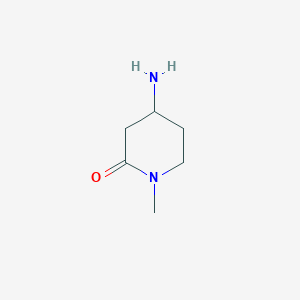
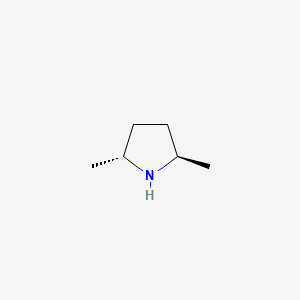
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)
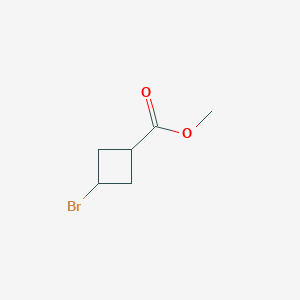
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)
